

Atazanavir-d6: A Technical Guide for Research Applications

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Compound of Interest

Compound Name: Atazanavir-d6

Cat. No.: B570378

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on **Atazanavir-d6**, a deuterated internal standard essential for the accurate quantification of the antiretroviral drug Atazanavir in research settings. This document outlines commercial sources, technical specifications, detailed experimental protocols, and relevant biological pathways to support its effective use in drug development and pharmacokinetic studies.

Commercial Suppliers and Technical Specifications

Atazanavir-d6 is available from several reputable commercial suppliers catering to the research community. The quality and specifications of the product are critical for ensuring the accuracy and reproducibility of experimental results. Below is a summary of key technical data from various suppliers.

Table 1: Commercial Suppliers of **Atazanavir-d6**

Supplier	Website
Veeprho	--INVALID-LINK--[1]
Cayman Chemical	--INVALID-LINK--[2]
MedChemExpress	--INVALID-LINK--[3]
Simson Pharma Limited	--INVALID-LINK--[4]
Pharmaffiliates	--INVALID-LINK--[5]
Cleanchem	--INVALID-LINK--[6]

Table 2: Technical Specifications of **Atazanavir-d6**

Parameter	Specification	Source
CAS Number	1092540-50-5	[1][2][4][5][6]
Molecular Formula	C ₃₈ H ₄₆ D ₆ N ₆ O ₇	[1][2][6]
Molecular Weight	~710.9 g/mol	[2][5][6]
Chemical Purity	≥95% to 99.23% (by HPLC)	[7]
Isotopic Enrichment	≥99% deuterated forms (d ₁ -d ₆)	[2]
Appearance	Solid	[2]
Storage Conditions	-20°C	[7]

Experimental Protocols

Atazanavir-d6 is primarily utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Atazanavir in biological matrices. Its stable isotope label ensures that its chemical and physical properties are nearly identical to the unlabeled analyte, leading to similar extraction recovery and ionization efficiency, which corrects for matrix effects and variations in sample processing.

Quantification of Atazanavir in Human Plasma by UPLC-MS/MS

This protocol is adapted from a validated method for the simultaneous determination of multiple protease inhibitors in human plasma.

2.1.1. Materials and Reagents

- **Atazanavir-d6** (Internal Standard)
- Atazanavir reference standard
- Human plasma (blank)
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Ammonium formate
- Formic acid
- Water (deionized)
- Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

2.1.2. Sample Preparation (Solid Phase Extraction)

- To 50 μ L of a human plasma sample, add 50 μ L of the **Atazanavir-d6** internal standard working solution.
- Vortex the mixture for approximately 10 seconds.
- Add 100 μ L of 0.1% formic acid and vortex for another 10 seconds.
- Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.
- Load the plasma sample onto the conditioned SPE cartridge.

- Wash the cartridge with 1 mL of 5% methanol in water.
- Dry the cartridge for 2 minutes using nitrogen gas.
- Elute the analytes with 500 μ L of 0.2% formic acid in methanol into a clean collection tube.
- Evaporate the eluate to dryness under a stream of nitrogen.
- Reconstitute the residue in the mobile phase for injection into the UPLC-MS/MS system.

2.1.3. UPLC-MS/MS Conditions

- UPLC System: Waters Acquity UPLC system or equivalent.
- Column: Waters Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 μ m) or equivalent.
- Mobile Phase A: 10 mM ammonium formate in water, adjusted to pH 4.0 with formic acid.
- Mobile Phase B: Acetonitrile.
- Gradient Elution:
 - 0-0.8 min: 50% B
 - 0.8-1.2 min: Gradient to 70% B
 - 1.2-2.0 min: Re-equilibrate to 50% B
- Flow Rate: 0.300 mL/min.
- Column Temperature: 35°C.
- Mass Spectrometer: Triple quadrupole mass spectrometer.
- Ionization Mode: Positive electrospray ionization (ESI+).
- Detection Mode: Multiple Reaction Monitoring (MRM).
 - Atazanavir: Monitor appropriate precursor and product ion transitions.

- **Atazanavir-d6**: Monitor appropriate precursor and product ion transitions.

Quantification of Atazanavir in Human Hair by LC-MS/MS

This protocol outlines a method for measuring long-term exposure to Atazanavir by analyzing hair samples.

2.2.1. Materials and Reagents

- **Atazanavir-d6** (Internal Standard, referred to as ATV-d5 in the source)[8]
- Atazanavir reference standard
- Human hair (blank)
- Methanol
- Acetonitrile
- Acetic acid
- Ammonium acetate
- Sodium phosphate
- Methyl tert-butyl ether (MTBE)
- Ethyl acetate (EA)

2.2.2. Sample Preparation

- Wash hair samples to remove external contaminants.
- Weigh approximately 2 mg of finely cut hair into a glass test tube.
- Add the **Atazanavir-d6** internal standard.
- Add 0.2 M sodium phosphate solution (pH 9.4).

- Add 3 mL of a 1:1 (v/v) mixture of MTBE and EA.
- Vortex and centrifuge the sample at 3000 rpm for 10 minutes.[8]
- Freeze the aqueous layer in a methanol/dry ice bath.[8]
- Transfer the organic layer to a new tube and evaporate to dryness under nitrogen.[8]
- Reconstitute the residue in 200 μ L of 50% acetonitrile.[8]
- Inject a 2 μ L aliquot into the LC-MS/MS system.[8]

2.2.3. LC-MS/MS Conditions

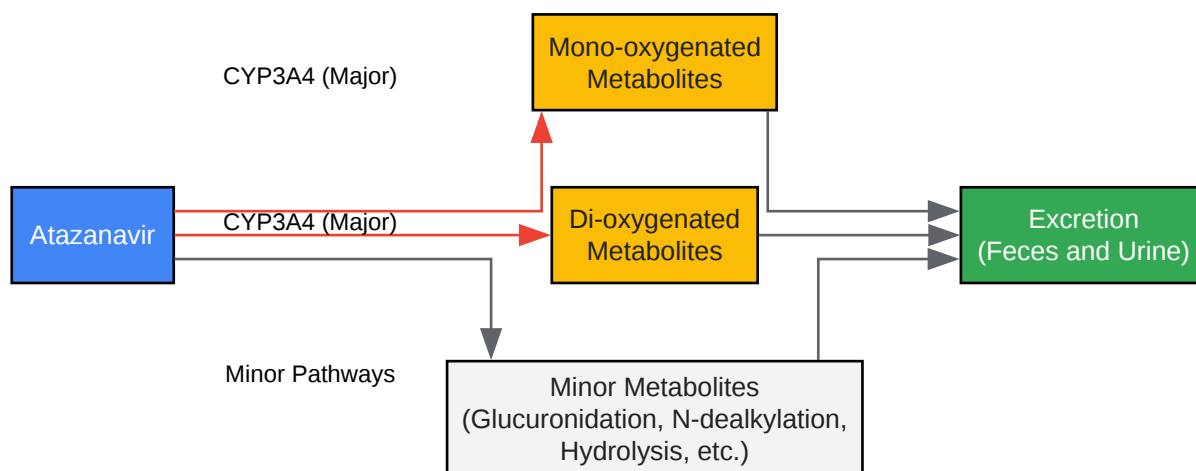
- LC System: Agilent 1200 series or equivalent.
- Column: BDS C-18 column (5 μ m, 4.6 \times 100 mm).[8]
- Mobile Phase: Isocratic elution with 55% acetonitrile, 45% water, 0.15% acetic acid, and 4 mM ammonium acetate.[8]
- Flow Rate: 0.8 mL/min.[8]
- Mass Spectrometer: Triple quadrupole mass spectrometer.
- Ionization Mode: Positive electrospray ionization (ESI+).[8]
- Detection Mode: Multiple Reaction Monitoring (MRM).
 - Atazanavir: m/z 705.3 \rightarrow 168.0[8]
 - Atazanavir-d5 (as a proxy for d6): m/z 710.2 \rightarrow 168.0[8]

Biological Pathways and Experimental Workflows

Atazanavir Metabolism

Atazanavir is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4.[9][10] The major metabolic pathways are monooxygenation and dioxygenation.[9][11]

Minor pathways include glucuronidation, N-dealkylation, hydrolysis, and oxygenation with dehydrogenation.[9][11] Understanding these pathways is crucial for interpreting pharmacokinetic data and identifying potential drug-drug interactions.

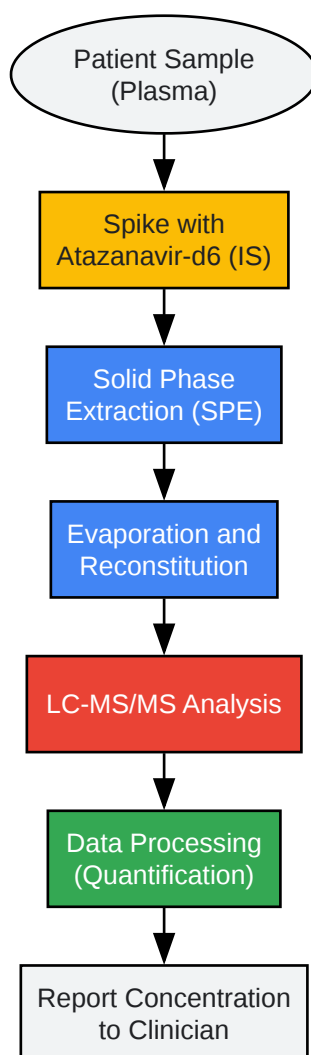


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Caption: Metabolic pathways of Atazanavir.

Experimental Workflow for Therapeutic Drug Monitoring

Therapeutic Drug Monitoring (TDM) of Atazanavir is essential to ensure optimal drug exposure, minimize toxicity, and manage drug interactions. **Atazanavir-d6** is a critical component of the analytical workflow for TDM.



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Caption: Workflow for Atazanavir TDM using **Atazanavir-d6**.

This technical guide provides a foundational understanding of **Atazanavir-d6** for research applications. For specific applications, researchers should consult the detailed product information from their chosen supplier and relevant scientific literature.

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